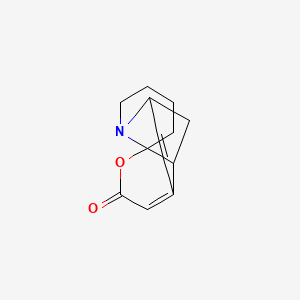
Securinegine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Securinegine is a naturally occurring alkaloid derived from the plant Securinega suffruticosa. It is known for its diverse pharmacological activities, including neuropharmacological, antitumor, anti-inflammatory, and antiviral effects . The compound has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of securinegine involves several steps, including the construction of its tetracyclic framework. One approach involves the addition of nucleophilic pyridine anion species to an electrophilic menisdaurilide congener. A weakly basic yet nucleophilic tri(2-pyridinyl)lanthanum complex is used to circumvent undesired base-mediated pathways during the key coupling reaction .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the leaves of Securinega suffruticosa. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Securinegine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at its nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Securinegine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and viral infections.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Wirkmechanismus
Securinegine exerts its effects through multiple mechanisms:
Neuropharmacological Activity: It modulates neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, leading to its neurostimulatory effects.
Antitumor Activity: this compound induces apoptosis in cancer cells by activating specific molecular pathways.
Anti-inflammatory and Antiviral Activity: It inhibits inflammatory mediators and viral replication through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Securinine: Another alkaloid from Securinega suffruticosa with similar pharmacological properties.
Oxcarbazepine: A synthetic compound with neuropharmacological activity, used as an antiepileptic drug.
Uniqueness
Securinegine is unique due to its diverse pharmacological activities and its natural origin. Unlike synthetic compounds, this compound offers a broader range of therapeutic applications with potentially fewer side effects.
Eigenschaften
CAS-Nummer |
72741-90-3 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-oxa-9-azatetracyclo[6.5.2.01,9.05,14]pentadeca-4,6-dien-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-3-4-10-8-11(9)13(16-12)5-1-2-6-14(10)13/h3-4,7,10-11H,1-2,5-6,8H2 |
InChI-Schlüssel |
WRDRGEDNNRSUNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C3CC4C2(C1)OC(=O)C=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















